molecular formula C17H16F2O B1327717 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898754-08-0

3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1327717
M. Wt: 274.3 g/mol
InChI Key: IKSJNRDXRRFPFZ-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . It has a molecular weight of 274.31 .


Molecular Structure Analysis

The InChI code for 3’,4’-Difluoro-3-(2,5-dimethylphenyl)propiophenone is 1S/C17H16F2O/c1-11-4-3-5-13 (12 (11)2)7-9-17 (20)14-6-8-15 (18)16 (19)10-14/h3-6,8,10H,7,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anion Exchange Membranes

A study by Shi et al. (2017) involved the synthesis of side-chain type poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups. These compounds were prepared via a high-temperature polycondensation reaction, incorporating difluoro aromatic ketone monomers. The resulting anion exchange membranes displayed high alkaline stability and good hydroxide conductivity, attributes valuable for electrochemical applications such as fuel cells Shi et al., 2017.

Polymer Synthesis and Properties

Research by Shang et al. (2012) focused on synthesizing novel bisphenols with methyl groups ortho-substituted to the phenol groups, incorporating trifluoromethyl-substituted phenyl groups. These bisphenols were polymerized with difluorobenzophenone and bis(4-fluorophenyl) sulfone, resulting in poly(aryl ether ketone/sulfone)s. These polymers exhibited good solubility, high glass transition temperatures, and good thermal stability, making them suitable for high-performance applications Shang et al., 2012.

Molecular and Crystal Structure Analysis

The molecular and crystal structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was studied by Allen, Trotter, and Rogers (1971). They provided insights into the biological activities of its isomers, highlighting the significance of molecular structure in determining the properties of chemical compounds Allen, Trotter, & Rogers, 1971.

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSJNRDXRRFPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644761
Record name 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898754-08-0
Record name 1-(3,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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